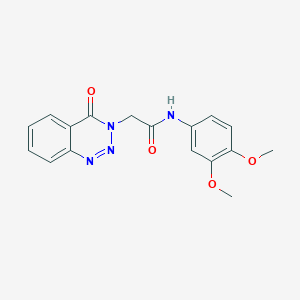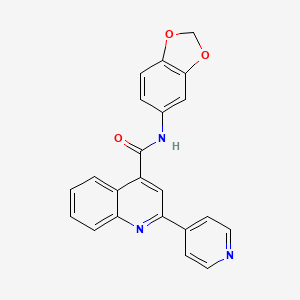![molecular formula C17H20N4OS B14938599 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14938599.png)
3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic organic compound that belongs to the class of indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The final coupling of the indole and thiadiazole moieties can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the indole ring, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield thiadiazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the thiadiazole ring may form hydrogen bonds or coordinate with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide: Lacks the methyl group on the indole ring.
3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide: Has a methyl group on the thiadiazole ring instead of the propan-2-yl group.
Uniqueness
The presence of both the methyl group on the indole ring and the propan-2-yl group on the thiadiazole ring may confer unique biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H20N4OS |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3-(5-methylindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)16-19-20-17(23-16)18-15(22)7-9-21-8-6-13-10-12(3)4-5-14(13)21/h4-6,8,10-11H,7,9H2,1-3H3,(H,18,20,22) |
Clave InChI |
POQUOPFVQXGUSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14938524.png)
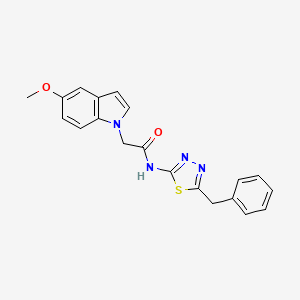
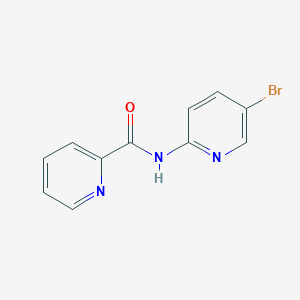
![3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14938544.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14938548.png)
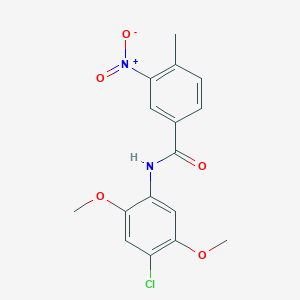
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14938567.png)
ethanoic acid](/img/structure/B14938577.png)
![5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B14938579.png)
![3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14938583.png)
![4-[({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B14938585.png)
